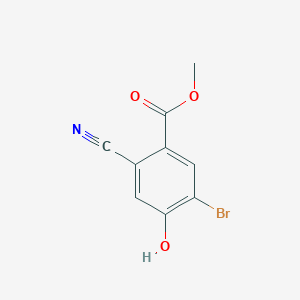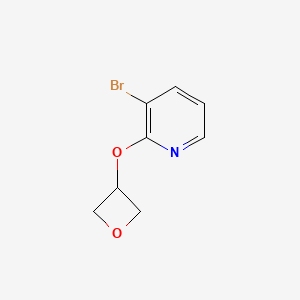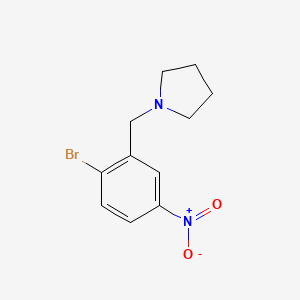
Methyl 5-bromo-2-cyano-4-hydroxybenzoate
Descripción general
Descripción
Methyl 5-bromo-2-cyano-4-hydroxybenzoate, or MBCH, is a synthetic compound that has been studied extensively in the laboratory setting for its potential applications in scientific research. It is a highly reactive compound that has been used for a variety of purposes, including synthesis, chemical reactions, and drug delivery.
Aplicaciones Científicas De Investigación
MBCH has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 5-bromo-2-cyano-4-hydroxybenzoic acid esters and 5-bromo-2-cyano-4-hydroxybenzamide. It has also been used as a reagent in a variety of organic reactions, such as the Michael addition and the Suzuki-Miyaura cross-coupling reaction. Additionally, MBCH has been used as a drug delivery vehicle, as it has been shown to be capable of delivering drugs directly to target cells.
Mecanismo De Acción
MBCH has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. The exact mechanism of action of MBCH is not yet fully understood, however, it is believed to interact with cell membranes, allowing it to enter cells and interact with intracellular targets. Additionally, MBCH has been shown to interact with enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBCH have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. In most cases, MBCH has been shown to have a variety of effects, including increased cell proliferation, increased gene expression, and increased enzyme activity. Additionally, MBCH has been shown to have a variety of anti-inflammatory and anti-tumor effects, as well as the ability to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBCH has a number of advantages for use in laboratory experiments. It is a highly reactive compound, allowing for rapid and efficient synthesis of other compounds. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, MBCH is also limited in its use in laboratory experiments, as it is not soluble in water and can be toxic at high concentrations.
Direcciones Futuras
Given its wide range of potential applications, there are a number of potential future directions for research involving MBCH. These include further studies into its mechanism of action, its potential uses as a drug delivery vehicle, and its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects, as well as its potential toxicity, could help to identify new ways to utilize MBCH in the laboratory setting.
Propiedades
IUPAC Name |
methyl 5-bromo-2-cyano-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-7(10)8(12)2-5(6)4-11/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNRXOYVVAAMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-cyano-4-hydroxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Spiro[2.5]octan-5-ol](/img/structure/B1412443.png)
![Methanamine, N-[(3-iodophenyl)methoxy]-](/img/structure/B1412444.png)

dimethylsilane](/img/structure/B1412448.png)




![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1412456.png)